2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-5-methoxy-1,3-benzothiazole 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-5-methoxy-1,3-benzothiazole
Brand Name: Vulcanchem
CAS No.: 2548996-94-5
VCID: VC11816427
InChI: InChI=1S/C15H16N4OS/c1-20-12-2-3-14-13(6-12)17-15(21-14)19-8-11(9-19)7-18-5-4-16-10-18/h2-6,10-11H,7-9H2,1H3
SMILES: COC1=CC2=C(C=C1)SC(=N2)N3CC(C3)CN4C=CN=C4
Molecular Formula: C15H16N4OS
Molecular Weight: 300.4 g/mol

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-5-methoxy-1,3-benzothiazole

CAS No.: 2548996-94-5

Cat. No.: VC11816427

Molecular Formula: C15H16N4OS

Molecular Weight: 300.4 g/mol

* For research use only. Not for human or veterinary use.

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-5-methoxy-1,3-benzothiazole - 2548996-94-5

Specification

CAS No. 2548996-94-5
Molecular Formula C15H16N4OS
Molecular Weight 300.4 g/mol
IUPAC Name 2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-5-methoxy-1,3-benzothiazole
Standard InChI InChI=1S/C15H16N4OS/c1-20-12-2-3-14-13(6-12)17-15(21-14)19-8-11(9-19)7-18-5-4-16-10-18/h2-6,10-11H,7-9H2,1H3
Standard InChI Key JTHBPSMVBLBBMI-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)SC(=N2)N3CC(C3)CN4C=CN=C4
Canonical SMILES COC1=CC2=C(C=C1)SC(=N2)N3CC(C3)CN4C=CN=C4

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The molecule consists of three primary components:

  • A 5-methoxy-1,3-benzothiazole backbone, which contributes aromaticity and planar rigidity.

  • An azetidine ring (a four-membered nitrogen-containing heterocycle) at the 2-position of the benzothiazole.

  • A 1H-imidazol-1-ylmethyl substituent attached to the azetidine ring, introducing a secondary nitrogen-rich heterocycle.

This combination creates a hybrid structure with multiple sites for hydrogen bonding, hydrophobic interactions, and potential enzymatic targeting. The methoxy group at the 5-position likely enhances solubility and modulates electronic effects on the benzothiazole system .

Physicochemical Properties

Key properties derived from its molecular architecture include:

PropertyValueSignificance
Molecular Weight300.4 g/molOptimal for drug-likeness (Rule of Five)
LogP (Predicted)~2.1 (Calculated)Moderate lipophilicity for membrane permeation
Hydrogen Bond Donors1 (Imidazole NH)Facilitates target binding
Hydrogen Bond Acceptors5 (S, O, 3N)Enhances solubility and interaction potential

The absence of reported melting or boiling points in available literature suggests that experimental characterization remains pending .

Synthetic Strategies and Precursor Pathways

Hypothetical Synthesis Routes

While no direct synthesis of this compound has been documented, analogous benzothiazole-imidazole hybrids provide a framework for its plausible preparation. Two potential routes are proposed:

Route 1: Condensation of Preformed Subunits

  • Step 1: Synthesis of 5-methoxy-1,3-benzothiazol-2-amine via cyclization of 2-amino-4-methoxythiophenol with cyanogen bromide .

  • Step 2: Functionalization of the amine group with a 3-(imidazol-1-ylmethyl)azetidine moiety using carbodiimide-mediated coupling (e.g., EDCI/HOBt) .

Route 2: Cyclization of a Linear Precursor

  • Step 1: Preparation of a thiourea intermediate by reacting 2-chloro-5-methoxybenzothiazole with 3-(imidazol-1-ylmethyl)azetidin-1-amine.

  • Step 2: Intramolecular cyclization under basic conditions to form the azetidine-benzothiazole linkage .

Challenges in Synthesis

  • Azetidine Ring Stability: The strain in the four-membered azetidine ring may necessitate low-temperature reactions to prevent ring-opening .

  • Regioselectivity: Ensuring proper substitution at the 2-position of the benzothiazole requires careful control of reaction conditions .

Future Directions and Research Gaps

  • Synthetic Optimization: Development of a high-yield, scalable synthesis route remains a priority.

  • ADMET Profiling: Predictive modeling of absorption, distribution, metabolism, excretion, and toxicity is essential to prioritize in vitro testing.

  • Target Identification: Computational docking studies against bacterial topoisomerases or PI3K isoforms could elucidate mechanistic hypotheses.

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